molecular formula C20H20N2O3S B11061479 N,7-dimethyl-5-oxo-N-phenyl-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-9-sulfonamide

N,7-dimethyl-5-oxo-N-phenyl-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-9-sulfonamide

Cat. No.: B11061479
M. Wt: 368.5 g/mol
InChI Key: CTQOBHKIWFJTFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,7-dimethyl-5-oxo-N-phenyl-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-9-sulfonamide is a complex organic compound belonging to the class of heterocyclic compounds. This compound is characterized by its unique structure, which includes a quinoline core fused with a pyridine ring, and functional groups such as sulfonamide and ketone. The presence of these functional groups imparts significant chemical reactivity and potential biological activity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,7-dimethyl-5-oxo-N-phenyl-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-9-sulfonamide typically involves multi-step organic reactions. One common synthetic route includes the condensation of a quinoline derivative with a sulfonamide precursor under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters are crucial to achieve consistent quality and efficiency. Industrial methods also focus on optimizing the use of raw materials and minimizing waste production .

Chemical Reactions Analysis

Types of Reactions

N,7-dimethyl-5-oxo-N-phenyl-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-9-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N,7-dimethyl-5-oxo-N-phenyl-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-9-sulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N,7-dimethyl-5-oxo-N-phenyl-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-9-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate cellular signaling pathways. These interactions are mediated by the functional groups present in the compound, which facilitate binding through hydrogen bonding, hydrophobic interactions, and van der Waals forces .

Comparison with Similar Compounds

Similar Compounds

  • 7-hydroxy-5-oxo-N-[3-(trifluoromethyl)phenyl]-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide
  • N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-methyl-1-phenyl-1H-thieno
  • Disodium [(1,5-dimethyl-3-oxo-2-phenyl-pyrazol-4-yl)-(sulfonatomethyl)amino]methane

Uniqueness

N,7-dimethyl-5-oxo-N-phenyl-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-9-sulfonamide is unique due to its specific combination of functional groups and fused ring structure. This uniqueness imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and development .

Properties

Molecular Formula

C20H20N2O3S

Molecular Weight

368.5 g/mol

IUPAC Name

N,4-dimethyl-2-oxo-N-phenyl-1-azatricyclo[7.3.1.05,13]trideca-3,5,7,9(13)-tetraene-7-sulfonamide

InChI

InChI=1S/C20H20N2O3S/c1-14-11-19(23)22-10-6-7-15-12-17(13-18(14)20(15)22)26(24,25)21(2)16-8-4-3-5-9-16/h3-5,8-9,11-13H,6-7,10H2,1-2H3

InChI Key

CTQOBHKIWFJTFW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)N2CCCC3=C2C1=CC(=C3)S(=O)(=O)N(C)C4=CC=CC=C4

Origin of Product

United States

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